Goserelin

Description

Properties

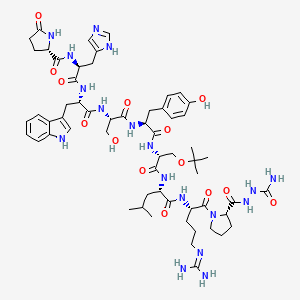

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41-,42-,43-,44-,45+,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCLNMBMMGCOAS-URPVMXJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H84N18O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048297 | |

| Record name | Goserelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Goserelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 2.83e-02 g/L | |

| Record name | Goserelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00014 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Goserelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

[4-D-serine]goserelin; [9-D-proline]goserelin; [5-D-tyrosine]goserelin; [2-D-histidine]goserelin; [7-D-leucine]goserelin; [6-[O-(1,1-dimethylethyl)-L-serine]]goserelin; 1-carbamoylyl-2-[5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-O-(1,1-dimethylethyl)-D-seryl-L-leucyl-L-arginyl]diazane; 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-O-(1,1-dimethylethyl)-D-seryl-L-leucyl-L-arginyl-L-prolinohydrazide; [1-(5-oxo-D-proline)]goserelin; endo-8a,8b-di-L-proline-goserelin; endo-8a-L-proline-goserelin; O4-acetylgoserelin | |

| Record name | GOSERELIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

65807-02-5 | |

| Record name | Goserelin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065807025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Goserelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00014 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Goserelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GOSERELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F65R8P09N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOSERELIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Goserelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Goserelin's Mechanism of Action in Prostate Cancer: A Technical Guide to Systemic and Cellular Effects

Abstract

Goserelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), represents a cornerstone of androgen deprivation therapy (ADT) for prostate cancer.[1][2] Its primary therapeutic effect is achieved through profound suppression of the hypothalamic-pituitary-gonadal axis, leading to medical castration. However, a growing body of evidence reveals that this compound also exerts direct anti-tumoral effects on prostate cancer cells via intrinsic Luteinizing Hormone-Releasing Hormone (LHRH) receptors expressed on the cell surface. This guide provides an in-depth exploration of this compound's dual mechanism of action, detailing the systemic hormonal suppression and the direct cellular signaling pathways it modulates. We will dissect the causality behind its clinical efficacy, provide field-proven experimental protocols for its study, and offer insights for researchers and drug development professionals in the field of oncology.

The Systemic Imperative: Inducing Medical Castration

The foundational mechanism of this compound is its function as a potent LHRH agonist, which paradoxically leads to a shutdown of testicular androgen production.[3][4] This process is biphasic and hinges on the desensitization of the pituitary gland.

The Hypothalamic-Pituitary-Gonadal (HPG) Axis: A Primer

In a normal physiological state, the hypothalamus secretes GnRH in a pulsatile manner. This stimulates GnRH receptors on the anterior pituitary gland, triggering the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). LH, in particular, stimulates the Leydig cells in the testes to produce testosterone, the primary androgen that fuels the growth of hormone-sensitive prostate cancer.[5][6]

Phase I: Agonist-Induced Stimulation and the "Tumor Flare" Phenomenon

Upon initial administration, this compound binds to and activates pituitary GnRH receptors with greater potency and a longer half-life than endogenous GnRH.[7] This leads to an initial, potent surge in the secretion of LH and FSH, which in turn causes a transient increase in serum testosterone levels.[3][8][9]

This "tumor flare" is a critical clinical consideration, as the temporary rise in androgens can exacerbate symptoms in patients with advanced disease, such as increased bone pain or spinal cord compression.[4][10] To mitigate this risk, clinical protocols often involve the co-administration of an anti-androgen for the first few weeks of this compound therapy.[8]

Phase II: Receptor Downregulation and Desensitization

The key to this compound's therapeutic effect lies in its continuous, non-pulsatile stimulation of the pituitary GnRH receptors. This sustained agonism leads to a profound homeostatic shift:

-

Receptor Internalization: The GnRH receptors are internalized from the cell surface, reducing the number available for stimulation.

-

Signal Transduction Uncoupling: The signaling pathways downstream of the receptor become uncoupled and desensitized.[11]

This combined effect renders the pituitary gonadotroph cells refractory to further stimulation, drastically reducing the secretion of LH and FSH.[3][4][11] The loss of LH stimulation to the testes effectively shuts down testosterone production, leading to a state of "medical castration."[4]

Quantifying the Effect: Testosterone and PSA Suppression

The primary endpoint of this compound therapy is the reduction of serum testosterone to castrate levels, typically defined as <50 ng/dL or <20 ng/dL.[12][13] This androgen deprivation starves the prostate cancer cells, leading to a corresponding decrease in Prostate-Specific Antigen (PSA) levels, a key biomarker for monitoring disease activity.

| Time Point | Mean Serum Testosterone Level | Mean Serum PSA Level | Source |

| Baseline | ~400-533 ng/dL | ~39.5-52.4 ng/mL | [14] |

| Week 4 | <30 ng/dL | Significant Decrease | [14] |

| Week 12 | ~21.1 ng/dL | ~0.70 ng/mL | [14] |

| Week 24 | ~10-29 ng/dL | ~0.5-0.9 ng/mL | [14] |

Table 1: Representative changes in serum testosterone and PSA levels in patients with prostate cancer following initiation of this compound 10.8-mg depot. Data synthesized from multiple clinical studies.[14]

Caption: Systemic action of this compound on the HPG axis.

The Direct Assault: Cellular Mechanisms within the Tumor

Beyond its systemic hormonal effects, this compound can directly influence prostate cancer cell fate. This action is predicated on the expression of functional LHRH receptors on the surface of prostate cancer cells themselves, including both androgen-sensitive (e.g., LNCaP) and androgen-independent (e.g., DU-145, PC-3) lines.[1][11][15]

LHRH Receptor Signaling in Prostate Cancer Cells

Unlike the Gαq/11 protein coupling seen in the pituitary, the LHRH receptors on prostate cancer cells are typically coupled to Gαi proteins.[8][16] The binding of this compound to these receptors initiates a distinct signaling cascade:

-

Gαi Activation: this compound binding activates the inhibitory Gαi subunit.

-

Adenylyl Cyclase Inhibition: Activated Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[8][17]

-

Downstream Pathway Modulation: The reduction in cAMP activity interferes with critical pro-survival and proliferative signaling pathways, most notably the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphatidylinositol 3-Kinase/Akt) cascades.[8]

Cross-Talk and Attenuation of Growth Factor Signaling

A key aspect of this compound's direct action is its ability to interfere with growth factor receptor signaling, which is often hyperactive in prostate cancer. Specifically, LHRH receptor activation has been shown to attenuate Epidermal Growth Factor Receptor (EGFR) signaling.[18] This occurs via a mechanism where LHRH receptor activation triggers Protein Kinase C (PKC), which in turn phosphorylates EGFR at an inhibitory site (Threonine 654), dampening its tyrosine kinase activity and downstream pro-growth signals.[18]

Cellular Consequences: From Proliferation Arrest to Apoptosis

The culmination of these direct signaling events is profoundly anti-tumoral:

-

Inhibition of Cell Proliferation: By disrupting the MAPK and PI3K/Akt pathways and attenuating EGFR signals, this compound directly inhibits the proliferation of prostate cancer cells.[1][8][18]

-

Induction of Apoptosis: this compound treatment has been shown to induce programmed cell death, or apoptosis.[1][8] This is characterized by morphological changes in the nucleus and fragmentation of DNA, providing a direct cell-killing mechanism independent of androgen levels.[1]

Caption: Standard experimental workflow for Western Blot analysis.

Conclusion and Future Perspectives

The mechanism of action of this compound in prostate cancer is a compelling example of a dual-pronged therapeutic strategy. Its dominant, systemic effect of inducing medical castration through pituitary desensitization remains the primary driver of its clinical efficacy in hormone-sensitive disease. [3][6]Concurrently, its ability to directly engage with LHRH receptors on cancer cells to inhibit proliferation and induce apoptosis provides a secondary, and potentially androgen-independent, anti-tumor activity. [1][8] Understanding this dual mechanism is paramount for drug development professionals seeking to design rational combination therapies. For instance, the direct effects of this compound may synergize with agents that target the downstream PI3K/Akt or MAPK pathways. For researchers, the protocols provided herein serve as a self-validating framework to further probe these pathways and investigate mechanisms of resistance.

As the field moves towards understanding and treating castration-resistant prostate cancer (CRPC), where tumors no longer respond to low androgen levels, the direct cellular effects of LHRH agonists and antagonists may take on greater significance. [8][19]Future research will undoubtedly focus on how to best leverage this direct pathway to control tumor growth after the efficacy of systemic androgen deprivation wanes.

References

-

The Role of this compound and LHRH Antagonists in Prostate Cancer | Targeted Oncology. (2023-10-02). [Link]

-

Zoladex, Zoladex LA (this compound) dosing, indications, interactions, adverse effects, and more. Medscape Reference. [Link]

-

This compound for prostate cancer. Cancer Research UK. [Link]

-

This compound for prostate cancer (Zoladex®, Zoladex LA®). Macmillan Cancer Support. [Link]

-

What Is this compound (Zoladex®)? - ProstateCancer.net. [Link]

-

Equivalent and sufficient effects of leuprolide acetate and this compound acetate to suppress serum testosterone levels in patients with prostate cancer. PubMed. [Link]

-

Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents. (2024-11-15). [Link]

-

Real-world effectiveness and safety of this compound 10.8-mg depot in Chinese patients with localized or locally advanced prostate cancer. PubMed Central. (2024-02-05). [Link]

-

This compound loaded nanoparticles inhibit growth and induce apoptosis in human prostate cancer cell lines. PubMed. [Link]

-

The impact of different formulations of this compound on testosterone suppression in patients with prostate cancer: A real world observational research. ASCO Publications. (2025-05-28). [Link]

-

Durable Response of Androgen Receptor-Positive Male Breast Cancer to this compound. PMC. [Link]

-

Variations of serum testosterone levels in prostate cancer patients under LH-releasing hormone therapy: an open question. [Link]

-

Luteinizing hormone-releasing hormone agonist limits DU-145 prostate cancer growth by attenuating epidermal growth factor receptor signaling. PubMed. [Link]

-

Gonadotropin-Releasing Hormone Receptors in Prostate Cancer: Molecular Aspects and Biological Functions. PMC - PubMed Central. [Link]

-

Hormone therapy for metastatic prostate cancer. Cancer Research UK. [Link]

-

Update on the management of prostate cancer with this compound acetate: patient perspectives. [Link]

-

Failure to achieve castrate level of serum testosterone during luteinizing hormone-releasing hormone agonist therapy in a patient with prostate cancer. PMC - NIH. [Link]

-

This compound plus endocrine treatments maintained long-term clinical benefit in a male patient with advanced breast cancer. PubMed Central. [Link]

-

Mode of Action of LHRH Analogs. Holland-Frei Cancer Medicine - NCBI Bookshelf. [Link]

-

Prostate Cancer Medication. Medscape Reference. [Link]

-

Avoiding the 'Flare': How LHRH Antagonists Transform #Prostate Cancer Treatment. (2025-01-18). [Link]

-

Development of GnRH Antagonists for Prostate Cancer: New Approaches to Treatment. [Link]

-

This compound Acetate. NCI - National Cancer Institute. (2013-11-20). [Link]

-

Gonadotropin-releasing hormone agonists in prostate cancer: A comparative review of efficacy and safety. PubMed. [Link]

-

Expression of LHRH receptors in prostate cancer cells prior to therapy, following castration, or following treatment with LHRH agonists. ResearchGate. (2025-08-10). [Link]

-

Apoptotic death of prostate cancer cells by a gonadotropin-releasing hormone-II antagonist. (2014-06-13). [Link]

-

No supra-additive effects of this compound and radiotherapy on clonogenic survival of prostate carcinoma cells in vitro. PubMed Central. [Link]

-

(PDF) Gonadotropin-releasing hormone agonists in prostate cancer: A comparative review of efficacy and safety. ResearchGate. (2025-06-25). [Link]

-

Identification of predictors based on drug targets highlights accurate treatment of this compound in breast and prostate cancer. PubMed Central. (2021-01-06). [Link]

-

Efficacy and safety of gonadotropin-releasing hormone agonists used in the treatment of prostate cancer. PMC - NIH. [Link]

-

This compound Implant: MedlinePlus Drug Information. (2025-08-15). [Link]

-

Androgen level variations, clinical response to LHRH agonists and changes in the quality of life subscales in metastatic prostate cancer--speculations about possible role of the monoamine system. PubMed. [Link]

-

Pilot Study to Evaluate the Effects of a Generic this compound Acetate in Patients With Prostate Cancer. ClinicalTrials.gov. [Link]

-

Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction. PLOS One. [Link]

-

Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction. NIH. (2013-01-09). [Link]

-

effects of gnrh agonist treatment on gnrh receptors in human prostate cancer cells: an atomic force microscopy study. FUPRESS. [Link]

-

Hormone Therapy Improves Survival in Advanced Prostate Cancer. CancerConnect. (2009-03-08). [Link]

-

Pharmacological and toxicological studies of a novel this compound acetate extended-release microspheres in rats. PubMed Central. (2023-02-21). [Link]

-

This compound loaded nanoparticles inhibit growth and induce apoptosis in human prostate cancer cell lines. OUCI. [Link]

-

Prostate cancer | ZOLADEX® (this compound implant). [Link]

-

To Assess The Patient Preference for this compound Microsphere Versus this compound Implant in Patients With Prostate Cancer. ClinicalTrials.gov. [Link]

Sources

- 1. This compound loaded nanoparticles inhibit growth and induce apoptosis in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of predictors based on drug targets highlights accurate treatment of this compound in breast and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

- 4. prostatecancer.net [prostatecancer.net]

- 5. cancerresearchuk.org [cancerresearchuk.org]

- 6. This compound for prostate cancer (Zoladex®, Zoladex LA®) | Macmillan Cancer Support [macmillan.org.uk]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]

- 9. This compound Acetate - NCI [cancer.gov]

- 10. zoladexhcp.com [zoladexhcp.com]

- 11. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Gonadotropin-releasing hormone agonists in prostate cancer: A comparative review of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Real-world effectiveness and safety of this compound 10.8-mg depot in Chinese patients with localized or locally advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. No supra-additive effects of this compound and radiotherapy on clonogenic survival of prostate carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gonadotropin-Releasing Hormone Receptors in Prostate Cancer: Molecular Aspects and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Luteinizing hormone-releasing hormone agonist limits DU-145 prostate cancer growth by attenuating epidermal growth factor receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cancerresearchuk.org [cancerresearchuk.org]

Goserelin in Breast Cancer: A Technical Guide to Signaling Pathway Analysis

Abstract

Goserelin, a potent luteinizing hormone-releasing hormone (LHRH) agonist, is a cornerstone of endocrine therapy for premenopausal women with hormone receptor-positive (HR+) breast cancer.[1] Its primary, systemic mechanism involves the downregulation of the hypothalamic-pituitary-gonadal axis, leading to profound ovarian suppression and reduction of circulating estrogen to postmenopausal levels.[2][3] However, a growing body of evidence reveals that this compound and other GnRH analogs also exert direct effects on breast cancer cells by modulating intracellular signaling pathways independent of systemic hormonal changes.[4][5] This guide provides an in-depth technical exploration of these signaling cascades, offering researchers and drug development professionals a framework for investigating this compound's multifaceted mechanisms of action. We will dissect the key pathways, provide validated experimental protocols for their analysis, and discuss the causal logic behind these methodological choices.

The Dual Mechanism of this compound: Systemic and Cellular

This compound's therapeutic effect in HR-positive breast cancer is primarily attributed to its function as a GnRH agonist.[6] Continuous stimulation of the pituitary GnRH receptors leads to their desensitization and downregulation, which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[7][8] This disruption of the endocrine feedback loop effectively shuts down ovarian estrogen production, starving HR-positive cancer cells of their primary growth signal.[2][9]

Beyond this systemic effect, breast cancer cells themselves can express GnRH receptors (GnRH-R).[4][5] The binding of this compound to these receptors on tumor cells initiates a distinct intracellular signaling cascade that contributes to its anti-tumor activity.[10] Unlike the signaling in pituitary gonadotrophs which is mediated by Gαq proteins, GnRH-R signaling in cancer cells is predominantly coupled to Gαi proteins.[4][5] This divergence in G-protein coupling is fundamental to understanding this compound's direct anti-proliferative and pro-apoptotic effects.

GnRH Receptor Signaling in Cancer Cells

Upon this compound binding, the Gαi subunit inhibits adenylyl cyclase, but more critically, it activates phosphotyrosine phosphatases (PTPs).[10][11] This PTP activation is a key event that counteracts the mitogenic signals driven by growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR).[10][11] By dephosphorylating and inactivating these receptors, this compound can directly inhibit downstream pro-survival and proliferative pathways, including the PI3K/Akt and MAPK/ERK cascades.[10][11] Furthermore, this signaling can induce apoptosis through mechanisms like the activation of the JNK/AP-1 pathway and upregulation of Fas ligand (FasL).[11][12]

Experimental Framework for Pathway Analysis

A robust investigation into this compound's signaling effects requires a multi-pronged approach, moving from cellular phenotype to specific molecular events. The following workflow provides a logical progression for a comprehensive analysis.

Core Methodologies and Protocols

This section details the essential protocols for executing the experimental workflow. The rationale behind key steps is provided to ensure methodological integrity and reproducibility.

Cell Viability and Apoptosis Assays

Objective: To quantify the phenotypic effect of this compound on breast cancer cell proliferation and survival. These assays are crucial for establishing a dose-response relationship and selecting optimal concentrations for subsequent molecular analyses.

Methodology: MTT/XTT Assay .[13][14] These colorimetric assays measure the metabolic activity of cells, which serves as a proxy for cell viability.[15] Viable cells contain mitochondrial dehydrogenases that convert the tetrazolium salt (e.g., MTT) into a colored formazan product, which can be quantified spectrophotometrically.[13][15]

Step-by-Step Protocol (MTT Assay):

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[13]

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle-only control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Causality: This allows metabolically active cells to convert the soluble MTT into insoluble formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Western Blotting for Signaling Protein Analysis

Objective: To measure changes in the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt and MAPK/ERK.[16][17] The ratio of phosphorylated (active) protein to total protein is a direct indicator of pathway activation.

Step-by-Step Protocol:

-

Cell Culture and Treatment: Grow cells to 70-80% confluency and treat with the desired concentration of this compound for a specific time (e.g., 15 min, 30 min, 1 hr, 24 hr).

-

Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[16] Causality: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins, which is often transient.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[18]

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[16]

-

SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.[19]

-

Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Causality: This step prevents non-specific binding of antibodies to the membrane, reducing background noise.[19]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt Ser473, anti-total Akt, anti-p-ERK1/2) overnight at 4°C with gentle agitation.[19]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[16]

-

Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.

Quantitative PCR (qPCR) for Gene Expression Analysis

Objective: To measure changes in the mRNA levels of genes that are downstream targets of this compound-modulated signaling pathways. This provides insight into the transcriptional consequences of pathway activation or inhibition.[20][21]

Step-by-Step Protocol (Two-Step RT-qPCR):

-

Cell Culture and Treatment: Treat cells with this compound as described for Western blotting.

-

RNA Extraction: Lyse cells and extract total RNA using a column-based kit or TRIzol reagent. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis (Reverse Transcription): Convert 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[20] Causality: This two-primer approach ensures comprehensive conversion of all mRNA species into a stable cDNA library for analysis.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix in a 384-well plate. For each sample, combine cDNA, forward and reverse primers for the target gene (e.g., FOS, JUN) and a reference gene (e.g., RPL13A, GAPDH), and a SYBR Green or TaqMan master mix.[22]

-

Thermocycling: Run the plate in a qPCR instrument using a standard cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[22]

-

Data Analysis: Determine the quantification cycle (Cq) for each reaction. Calculate the relative gene expression using the ΔΔCq method, normalizing the target gene's Cq value to that of the reference gene.[21]

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. For instance, qPCR results can be presented in a table showing the fold change in gene expression relative to an untreated control.

Table 1: Hypothetical qPCR Results for this compound-Treated MCF-7 Cells

| Gene Target | Treatment (24h) | Normalized Cq (Mean ± SD) | ΔCq (vs. Control) | Fold Change (2-ΔΔCq) |

| c-Fos | Vehicle Control | 24.5 ± 0.2 | - | 1.0 |

| 1 µM this compound | 23.0 ± 0.3 | -1.5 | 2.83 | |

| c-Jun | Vehicle Control | 22.1 ± 0.1 | - | 1.0 |

| 1 µM this compound | 20.9 ± 0.2 | -1.2 | 2.30 | |

| Bcl-2 | Vehicle Control | 21.3 ± 0.2 | - | 1.0 |

| 1 µM this compound | 22.5 ± 0.3 | +1.2 | 0.44 |

Interpretation: In this hypothetical example, this compound treatment for 24 hours led to an upregulation of the pro-apoptotic transcription factors c-Fos and c-Jun, while downregulating the anti-apoptotic gene Bcl-2. This molecular data corroborates phenotypic observations of decreased cell viability and provides a mechanistic link to the activation of the JNK/AP-1 pathway.

Conclusion

Analyzing the signaling pathways modulated by this compound provides critical insights beyond its well-established role in ovarian suppression. The direct action of this compound on GnRH receptors expressed by breast cancer cells represents a distinct anti-tumor mechanism involving the inhibition of key growth factor pathways and the induction of apoptosis. By employing a systematic workflow that combines phenotypic assays with robust molecular techniques like Western blotting and qPCR, researchers can effectively dissect these complex signaling networks. This comprehensive approach is essential for understanding the full therapeutic potential of this compound, identifying biomarkers of response, and informing the development of novel combination strategies in the fight against breast cancer.

References

- 1. cancerresearchuk.org [cancerresearchuk.org]

- 2. This compound (Zoladex) | Breast Cancer Now [breastcancernow.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. GnRH receptors in cancer: from cell biology to novel targeted therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound Ovarian Ablation Failure in Premenopausal Women With Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound for breast cancer | Macmillan Cancer Support [macmillan.org.uk]

- 10. The Role of Gonadotropin-Releasing Hormone in Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. GnRH receptor and apoptotic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]

- 14. lifesciences.danaher.com [lifesciences.danaher.com]

- 15. Cell viability assays | Abcam [abcam.com]

- 16. benchchem.com [benchchem.com]

- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]

- 18. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. gene-quantification.de [gene-quantification.de]

- 21. Advanced breast cancer diagnosis: Multiplex RT-qPCR for precise typing and angiogenesis profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]

Goserelin-Induced GnRH Receptor Downregulation: A Technical Guide to Mechanism and Analysis

Abstract Goserelin is a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor, established as a cornerstone therapy for hormone-sensitive malignancies like prostate and breast cancer.[1][2][3] Its therapeutic efficacy hinges on a paradoxical mechanism: as a GnRH agonist, its continuous administration induces a profound and reversible suppression of sex hormone production.[3][4] This is achieved not by blocking the GnRH receptor, but by overstimulating it to the point of desensitization and downregulation, effectively uncoupling the pituitary from hypothalamic control.[5][6] This guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's effect on GnRH receptor downregulation, from the initial signaling cascade to the intricate processes of receptor internalization and degradation. Furthermore, it offers field-proven experimental protocols for researchers to investigate and quantify these phenomena, providing a robust framework for study in drug development and reproductive science.

Section 1: this compound and the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The Physiological GnRH Pulse

The reproductive axis is governed by the pulsatile secretion of GnRH from the hypothalamus.[7][8] This rhythmic release is critical; it interacts with GnRH receptors (GnRHR) on pituitary gonadotrope cells to stimulate the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[8][9] The frequency of these pulses differentially regulates gonadotropin release, with faster pulses favoring LH and slower pulses favoring FSH.[8] This precise, intermittent stimulation is essential to maintain the sensitivity of the pituitary and ensure normal reproductive function.[7][10] Continuous exposure to GnRH, which is not physiological, leads to a desensitization of the gonadotropes.[7]

This compound: A Synthetic Superagonist Analogue

This compound is a synthetic decapeptide analogue of natural GnRH.[5][11] Structurally, it incorporates specific amino acid substitutions that confer two key advantages over the native hormone: enhanced resistance to degradation by peptidases and a higher binding affinity for the GnRHR, making it 50 to 100 times more potent.[3] It is administered as a biodegradable subcutaneous depot implant, which ensures continuous, non-pulsatile release of the drug over an extended period (typically 28 or 84 days).[4][12][13] This delivery method is fundamental to its mechanism of action, as it replaces the physiological pulsatile signal with a constant, high-level stimulus.[6][14]

The Biphasic Clinical Effect: From Initial Flare to Sustained Suppression

The clinical response to this compound therapy is characteristically biphasic.

-

Initial Agonist Phase (Flare-up): Upon initial administration, this compound acts as a potent GnRH agonist, triggering a powerful stimulation of the pituitary gonadotrophs.[1][15] This results in a transient surge in the secretion of LH and FSH, which in turn leads to a temporary increase in serum testosterone in men and estradiol in women.[11][16] This "flare" phenomenon typically occurs within the first 1-2 weeks of treatment.[11][17]

-

Sustained Suppression Phase (Downregulation): Following the initial flare, the continuous and high-level exposure to this compound leads to a profound desensitization of the pituitary.[6][18] The GnRH receptors become downregulated, leading to a dramatic reduction in LH and FSH secretion.[5][19] Within 3 to 4 weeks, this effect culminates in the suppression of gonadal steroidogenesis, reducing testosterone and estradiol to castrate levels—a state of "medical castration."[5][12][20]

| Phase | Timeframe | Mechanism | Effect on LH & FSH | Effect on Sex Steroids (Testosterone/Estradiol) |

| Initial Flare | ~First 1-2 Weeks | Potent GnRH Receptor Agonism | ▲▲ Sharp Increase | ▲ Temporary Surge |

| Sustained Suppression | After ~2-4 Weeks | GnRH Receptor Downregulation & Desensitization | ▼▼ Profound Decrease | ▼ Suppression to Castrate Levels |

| Table 1: The characteristic biphasic hormonal response to continuous this compound administration. |

Section 2: Molecular Mechanisms of GnRH Receptor Downregulation

GnRHR-I: A Unique G-Protein Coupled Receptor

The mammalian Type I GnRH receptor is a member of the G-protein coupled receptor (GPCR) family.[21][22] However, it possesses a unique structural feature that dictates its regulatory fate: it almost completely lacks the intracellular C-terminal tail that is characteristic of most other GPCRs.[9][23][24] This tail is the primary site for G-protein coupled receptor kinase (GRK) phosphorylation and subsequent β-arrestin binding, which are the canonical mediators of rapid receptor desensitization and internalization.[25][26] The absence of this tail explains why the GnRHR-I internalizes slowly and is resistant to rapid desensitization compared to other GPCRs.[21]

Canonical Signaling Cascade via Gαq/11

Upon binding this compound, the GnRHR primarily couples to the Gαq/11 class of G-proteins.[21][24][27] This initiates a well-defined intracellular signaling cascade:

-

Gαq/11 Activation: The activated G-protein stimulates the enzyme Phospholipase C (PLC).[23]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

-

Effector Activation: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[9] Simultaneously, DAG and elevated Ca2+ activate Protein Kinase C (PKC).

-

Biological Response: The rise in intracellular Ca2+ and activation of PKC and other downstream pathways (like the MAPK pathway) drive the synthesis and secretion of LH and FSH.[8][10]

Section 3: Experimental Frameworks for Studying GnRH Receptor Downregulation

In Vitro Model Systems

The study of GnRH receptor dynamics is heavily reliant on robust in vitro models. The most widely used are immortalized pituitary gonadotrope cell lines, such as the mouse-derived αT3-1 and LβT2 cells. [22][27]These cells endogenously express the GnRH receptor and its downstream signaling machinery, providing a physiologically relevant context. Alternatively, non-pituitary cell lines like HEK 293 or COS-7 , which do not endogenously express the receptor, can be transiently or stably transfected with a GnRHR expression vector, offering a clean system to study receptor-specific events without confounding factors from other pituitary hormones. [28]

Protocol 1: Quantifying Cell Surface GnRH Receptor Levels

This protocol details a competitive radioligand binding assay to determine the number of GnRH receptors on the surface of intact cells, a direct measure of downregulation.

-

Principle: Cells are incubated with a radiolabeled GnRH analogue. The amount of radioactivity bound to the cells is proportional to the number of surface receptors.

-

Self-Validation: The inclusion of "nonspecific binding" tubes, containing a vast excess of unlabeled ligand, allows for the accurate subtraction of any signal not due to specific receptor binding.

-

Materials & Reagents:

-

αT3-1 cells cultured in 24-well plates.

-

Binding Buffer: DMEM with 1% BSA.

-

Radioligand: e.g., [125I]-Buserelin (a stable GnRH agonist).

-

Unlabeled Ligand: this compound or Buserelin (for nonspecific binding and standard curve).

-

Wash Buffer: Ice-cold PBS.

-

Lysis Buffer: 1N NaOH.

-

Gamma counter.

-

-

Methodology:

-

Cell Treatment: Culture αT3-1 cells to ~80-90% confluency. Treat cells with this compound (e.g., 100 nM) or vehicle control for various time points (e.g., 0, 2, 6, 12, 24 hours).

-

Preparation: At each time point, wash cells twice with ice-cold PBS to stop trafficking and remove treatment media. Place plates on ice.

-

Binding Incubation: Add 250 µL of ice-cold Binding Buffer to each well.

-

Total Binding Wells: Add a saturating concentration of [125I]-Buserelin (e.g., 50,000 CPM).

-

Nonspecific Binding Wells: Add the same amount of [125I]-Buserelin plus a 1000-fold excess of unlabeled this compound.

-

-

Incubate at 4°C for 3-4 hours with gentle agitation to reach equilibrium.

-

Washing: Aspirate the binding solution and rapidly wash cells three times with 1 mL of ice-cold PBS to remove unbound radioligand.

-

Cell Lysis: Add 500 µL of 1N NaOH to each well to lyse the cells and solubilize the bound radioactivity.

-

Quantification: Transfer the lysate to tubes and measure the radioactivity in a gamma counter.

-

Calculation: Specific Binding = (Total Binding CPM) - (Nonspecific Binding CPM). Express the result as a percentage of the specific binding in control (time 0) cells.

-

Protocol 2: Visualizing Receptor Internalization

This protocol uses immunofluorescence microscopy to visually track the movement of receptors from the plasma membrane to intracellular compartments. [23]

-

Principle: A GnRH receptor tagged with an extracellular epitope (e.g., Hemagglutinin - HA) is expressed in cells. An antibody against the tag can only bind to surface receptors in non-permeabilized cells. After internalization, the receptor-antibody complex can be visualized.

-

Self-Validation: The 4°C (no internalization) control confirms that the initial antibody labeling is specific to the cell surface. The time-course nature of the experiment demonstrates a progressive, agonist-dependent effect.

-

Materials & Reagents:

-

HEK 293 cells cultured on glass coverslips.

-

Expression plasmid: pcDNA3-HA-GnRHR.

-

Transfection reagent (e.g., Lipofectamine).

-

Primary Antibody: Mouse anti-HA monoclonal antibody.

-

Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG.

-

Nuclear Stain: DAPI.

-

Fixative: 4% Paraformaldehyde (PFA).

-

Mounting Medium.

-

-

Methodology:

-

Transfection: Transfect HEK 293 cells on coverslips with the HA-GnRHR plasmid. Allow 24-48 hours for expression.

-

Antibody Labeling: Place cells on ice to inhibit endocytosis. Incubate with anti-HA antibody (diluted in cold DMEM/1% BSA) for 1 hour at 4°C to label the surface receptor population.

-

Wash: Wash extensively with ice-cold PBS to remove unbound primary antibody.

-

Induce Internalization: Shift cells to pre-warmed media containing 100 nM this compound at 37°C. Prepare parallel coverslips for different time points (e.g., 0, 15, 30, 60 minutes). A "0 min" control should be kept at 4°C.

-

Fixation: At each time point, wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Secondary Staining: Permeabilize the cells with 0.1% Triton X-100 in PBS. Incubate with the fluorescently-labeled secondary antibody for 1 hour.

-

Mounting: Stain nuclei with DAPI, wash, and mount coverslips onto glass slides.

-

Imaging: Visualize using a confocal or fluorescence microscope. At t=0, fluorescence should be a sharp ring at the cell periphery. At later time points, fluorescence will appear as intracellular puncta, representing internalized receptors in endosomes.

-

Section 4: Conclusion and Future Directions

The therapeutic success of this compound is a clinical application of fundamental receptor biology. Its ability to transform from a potent agonist into a profound suppressor of the HPG axis is entirely dependent on the cellular mechanisms of receptor downregulation. By inducing the sustained internalization and subsequent degradation of the GnRH receptor, this compound effectively renders pituitary gonadotropes blind to hypothalamic signals, leading to a reversible chemical castration that is invaluable in the management of hormone-dependent diseases.

While the core pathway is well-understood, several areas warrant further investigation. Elucidating the precise, non-canonical proteins that mediate the clathrin-dependent internalization of the tail-less GnRHR could reveal novel targets for modulating receptor trafficking. Furthermore, exploring the differential regulation of GnRH receptor gene expression versus protein degradation over long-term treatment could provide insights into the durability of suppression and the kinetics of recovery after therapy cessation. Understanding these nuances will continue to refine the clinical application of this compound and guide the development of next-generation GnRH modulators.

Section 5: References

-

National Cancer Institute. (2013). This compound Acetate. National Cancer Institute. [Link]

-

Wikipedia. This compound. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2023). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

-

Vrecl, M., Anderson, L., Hanyaloglu, A., McGregor, A. M., Groarke, A. D., Milligan, G., & Ulloa-Aguirre, A. (2000). Agonist-Induced Endocytosis and Recycling of the Gonadotropin-Releasing Hormone Receptor: Effect of β-Arrestin on Internalization Kinetics. Molecular Endocrinology. [Link]

-

Chimento, D. A., Bello, J. L., Miller, G. M., & Wolfe, A. (2019). β-Arrestin 2 Is a Mediator of GnRH-(1–5) Signaling in Immortalized GnRH Neurons. Endocrinology. [Link]

-

Medical Minutes. (2021). Different Effects of GnRH Agonists. YouTube. [Link]

-

Melo, L. F. L., Andrade, F. A. F., & Nahas, E. A. P. (2019). Efficacy of this compound in ovarian function suppression and preservation for pre- and perimenopausal breast cancer patients: a systematic review. Journal of Ovarian Research. [Link]

-

Armstrong, S. P., Caunt, C. J., Fowkes, R. C., Tsaneva-Atanasova, K., & McArdle, C. A. (2009). Pulsatile and Sustained Gonadotropin-releasing Hormone (GnRH) Receptor Signaling: DOES THE ERK SIGNALING PATHWAY DECODE GnRH PULSE FREQUENCY? Journal of Biological Chemistry. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

-

Mclennan, T., Mirczuk, S., & C. A., M. (2020). Effect of continuous or pulsatile GnRH stimulation on natriuretic peptide gene expression in LβT2 and αT3-1 cell lines. ResearchGate. [Link]

-

Skorupskaite, K., George, J. T., & Anderson, R. A. (2014). Physiology of GnRH and Gonadotrophin Secretion. In Endotext. MDText.com, Inc. [Link]

-

Hislop, J. N., Caunt, C. J., Fowkes, R. C., & McArdle, C. A. (2010). Agonist-induced internalization and downregulation of gonadotropin-releasing hormone receptors. American Journal of Physiology-Cell Physiology. [Link]

-

El-Hussuna, A. A., & Ghishan, F. K. (2005). Oestrogen-selective modulation of FSH and LH secretion by pituitary gland. British Journal of Cancer. [Link]

-

MedPath. (2024). This compound (DB00014): A Comprehensive Monograph. [Link]

-

Dr. Pharmacy. (2023). PHARMACOLOGY OF this compound (Zoladex). YouTube. [Link]

-

Magon, N. (2011). Gonadotropin releasing hormone agonists: Expanding vistas. Indian Journal of Endocrinology and Metabolism. [Link]

-

Krsmanovic, L. Z., Mores, N., Navarro, C. E., Arora, K. K., & Catt, K. J. (2009). Gonadotropin regulation by pulsatile GnRH: signaling and gene expression. Molecular and Cellular Endocrinology. [Link]

-

Dr. Pharmacy. (2024). Pharmacology of this compound Acetate (Zoladex). YouTube. [Link]

-

McArdle, C. A., Franklin, J., Green, L., & Hislop, J. N. (2002). Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network. Trends in Endocrinology & Metabolism. [Link]

-

Hislop, J. N., Caunt, C. J., & McArdle, C. A. (2005). Arrestin-dependence of GnRHR internalization and agonist-induced translocation of arrestin/GFP. ResearchGate. [Link]

-

McArdle, C. A., Hislop, J. N., Fowkes, R. C., & Caunt, C. J. (2010). Agonist-induced internalization and downregulation of gonadotropin-releasing hormone receptors. University of Bath's research portal. [Link]

-

Artini, P. G., Casarosa, E., D'Ambrogio, G., & Genazzani, A. R. (2016). GnRH and GnRH receptors in the pathophysiology of the human female reproductive system. Human Reproduction Update. [Link]

-

Chimento, D. A., Bello, J. L., Miller, G. M., & Wolfe, A. (2019). β-Arrestin 2 is a mediator of GnRH-(1-5) signaling in immortalized GnRH neurons. Endocrinology. [Link]

-

Amsterdam, A., Hanoch, T., Dantes, A., & Seger, R. (2002). Mechanisms of gonadotropin desensitization. Molecular and Cellular Endocrinology. [Link]

-

Tanmahasamut, P. (2022). Gonadotropin-Releasing Hormone (GnRH)/GnRH Receptors and Their Role in the Treatment of Endometriosis. International Journal of Molecular Sciences. [Link]

-

Wojcikiewicz, R. J. H., & McArdle, C. A. (2002). Ubiquitination and proteasomal degradation of endogenous and exogenous inositol 1,4,5-trisphosphate receptors in alpha T3-1 anterior pituitary cells. Journal of Biological Chemistry. [Link]

-

Dorff, T. B. (2023). The Role of this compound and LHRH Antagonists in Prostate Cancer. Targeted Oncology. [Link]

-

Dr. Oracle. (2024). How is this compound (GnRH agonist) administered?[Link]

-

Vrecl, M., Anderson, L., Hanyaloglu, A., McGregor, A., & Groarke, A. (2000). Effect of -Arrestin (319–418) Mutant on the Internalization of GnRH and TRH Receptors Stably Expressed in HEK 293 Cells. ResearchGate. [Link]

-

Kaufmann, M., Jonat, W., Kleeberg, U., & Eiermann, W. (1989). The depot GnRH analogue this compound in the treatment of premenopausal patients with metastatic breast cancer--a 5-year experience and further endocrine therapies. Onkologie. [Link]

-

Chrisp, P., & Goa, K. L. (1991). This compound. A review of its pharmacodynamic and pharmacokinetic properties, and clinical use in sex hormone-related conditions. Drugs. [Link]

-

Schwartzberg, L. S., & Kim, H. R. (2023). An Overview of Long-Acting GnRH Agonists in Premenopausal Breast Cancer Patients: Survivorship Challenges and Management. Current Oncology. [Link]

-

Pask, A. J., & Clarke, I. J. (2001). GnRH Antagonist-induced Down-regulation of the mRNA Expression of Pituitary Receptors: Comparisons with GnRH Agonist Effects. ResearchGate. [Link]

-

AstraZeneca. Efficacy and safety | ZOLADEX® (this compound implant). [Link]

-

Turgeon, J. L., Kimura, Y., Waring, D. W., & Mellon, P. L. (1996). Studies of Gonadotropin-Releasing Hormone (GnRH) Action Using GnRH Receptor-Expressing Pituitary Cell Lines. Hormone and Metabolic Research. [Link]

-

Felberbaum, R. (2004). [Clinical consequences of the administration of a GnRH antagonist during the menstrual cycle]. Gynakologisch-geburtshilfliche Rundschau. [Link]

-

Sealfon, S. C., Weinstein, H., & Millar, R. P. (1997). Molecular Mechanisms of Ligand Interaction with the Gonadotropin-Releasing Hormone Receptor. Endocrine Reviews. [Link]

-

Wikipedia. Feminizing hormone therapy. [Link]

-

Smith, M. A., & Conn, P. M. (1984). Agents that Decrease Gonadotropin-Releasing Hormone (GnRH) Receptor Internalization Do Not Inhibit GnRH-Mediated Gonadotrope Desensitization. Endocrinology. [Link]

-

Flanagan, C. A. (2015). Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding. Frontiers in Endocrinology. [Link]

-

Armando Hasudungan. (2022). Gonadotropin-releasing hormone (GnRH) agonists. YouTube. [Link]

-

Flanagan, C. A. (2017). Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding. Frontiers in Endocrinology. [Link]

Sources

- 1. This compound Acetate - NCI [cancer.gov]

- 2. This compound | C59H84N18O14 | CID 5311128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trial.medpath.com [trial.medpath.com]

- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and clinical use in sex hormone-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Gonadotropin releasing hormone agonists: Expanding vistas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Gonadotropin regulation by pulsatile GnRH: signaling and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Pulsatile and Sustained Gonadotropin-releasing Hormone (GnRH) Receptor Signaling: DOES THE ERK SIGNALING PATHWAY DECODE GnRH PULSE FREQUENCY? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. droracle.ai [droracle.ai]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

- 15. targetedonc.com [targetedonc.com]

- 16. zoladexhcp.com [zoladexhcp.com]

- 17. youtube.com [youtube.com]

- 18. Gonadotropin-Releasing Hormone (GnRH)/GnRH Receptors and Their Role in the Treatment of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. The depot GnRH analogue this compound in the treatment of premenopausal patients with metastatic breast cancer--a 5-year experience and further endocrine therapies. Cooperative German Zoladex Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Agonist-induced internalization and downregulation of gonadotropin-releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]

- 25. academic.oup.com [academic.oup.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Investigating Goserelin-Induced Apoptosis In Vitro

This guide provides a comprehensive, technically focused exploration of the methodologies used to investigate Goserelin-induced apoptosis in cancer cell lines. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply robust in vitro assays to elucidate the pro-apoptotic mechanisms of this potent Gonadotropin-Releasing Hormone (GnRH) agonist.

Introduction: The Rationale for this compound and the Imperative of Apoptosis Induction

This compound (Zoladex®) is a synthetic analogue of GnRH, a key regulator of the hypothalamic-pituitary-gonadal axis. In clinical practice, its primary application is in the management of hormone-sensitive cancers, such as prostate and breast cancer. By acting as a potent GnRH agonist, continuous administration of this compound paradoxically leads to the downregulation of GnRH receptors in the pituitary gland. This sustained action effectively suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), culminating in a significant reduction of circulating estrogen and testosterone to castrate levels. This hormonal suppression is a cornerstone of its therapeutic efficacy, as it deprives hormone-dependent tumors of essential growth signals.

Beyond its systemic hormonal effects, emerging evidence suggests that this compound may exert direct effects on cancer cells, including the induction of apoptosis, or programmed cell death. Apoptosis is a critical cellular process for maintaining tissue homeostasis and eliminating damaged or malignant cells. A key hallmark of cancer is the evasion of this fundamental process. Therefore, therapeutic agents that can successfully reactivate apoptotic pathways are of significant interest in oncology research and development.

Studies have demonstrated that this compound can promote apoptosis in various cancer cell lines, including epithelial ovarian cancer and prostate cancer. The underlying mechanisms are an active area of investigation, with some research pointing towards the modulation of key signaling pathways, such as the PI3K/AKT/FOXO1 cascade in ovarian cancer cells. This guide will provide the technical framework for dissecting these pro-apoptotic effects in an in vitro setting.

Section 1: Mechanistic Underpinnings of this compound's Action

This compound's primary mechanism of action is the suppression of gonadotropin release, leading to a hypoestrogenic or hypoandrogenic state. However, the investigation of its direct pro-apoptotic effects in vitro requires an understanding of the potential signaling pathways it may modulate within the cancer cell itself.

In epithelial ovarian cancer cells, this compound has been shown to promote apoptosis by upregulating Forkhead Box O1 (FOXO1) through the inhibition of the PI3K/AKT signaling pathway. This leads to the upregulation of downstream targets, including members of the tumor necrosis factor (TNF) and TNF receptor superfamilies, which are key players in the apoptotic cascade.

Caption: this compound-induced PI3K/AKT/FOXO1 signaling pathway.

While the PI3K/AKT pathway is a well-established regulator of cell survival and is frequently dysregulated in breast cancer, the direct impact of this compound on this pathway in breast cancer cell lines is an area of ongoing research. Some studies suggest that the direct inhibitory action of this compound on breast cancer cell growth may not be mediated by the estrogen receptor system, hinting at alternative signaling mechanisms.

Section 2: Core Methodologies for Assessing this compound-Induced Apoptosis

A multi-faceted approach is essential to rigorously investigate and validate the pro-apoptotic effects of this compound. The following experimental workflows provide a robust framework for such an investigation.

Experimental Workflow Overview

Caption: Experimental workflow for investigating this compound-induced apoptosis.

Recommended Cell Lines and Culture Conditions

The choice of cell lines is critical and should be guided by the research question. Below are some commonly used and relevant cell lines for studying this compound's effects.

| Cell Line | Cancer Type | Key Characteristics |

| MCF-7 | Breast Cancer | Estrogen Receptor-positive (ER+) |

| MDA-MB-231 | Breast Cancer | Triple-negative (ER-, PR-, HER2-) |

| LNCaP | Prostate Cancer | Androgen-sensitive |

| DU145 | Prostate Cancer | Androgen-insensitive |

| PC-3 | Prostate Cancer | Androgen-insensitive |

| SKOV3 | Ovarian Cancer | Epithelial Ovarian Cancer |

Cells should be cultured in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

This compound Treatment Protocol

A critical aspect of the experimental design is to determine the optimal concentration and duration of this compound treatment. This is typically achieved through dose-response and time-course experiments.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

-

This compound Preparation: Prepare a stock solution of this compound acetate in sterile, nuclease-free water or an appropriate solvent. Further dilute to working concentrations in cell culture medium.

-

Treatment: Replace the culture medium with medium containing various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁴ M). Include a vehicle-treated control group.

-

Incubation: Incubate the cells for different time points (e.g., 24, 48, 72 hours).

-

Endpoint Analysis: Following incubation, harvest the cells for downstream apoptosis assays.

Section 3: Step-by-Step Experimental Protocols

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay is a gold standard for the quantitative assessment of apoptosis. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Harvesting: After this compound treatment, collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.

-

Washing: Wash the cell pellet once with ice-cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

Caspase-3/7 Activity Assay

Caspases are a family of proteases that are central to the execution of apoptosis. Caspase-3 and Caspase-7 are key executioner caspases.

Principle: This assay utilizes a substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7. The cleavage of the substrate releases a fluorophore or a luminescent molecule, and the resulting signal is proportional to caspase activity.

Protocol (Luminescence-based):

-

Cell Lysis: After this compound treatment in a 96-well plate, add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

-

Mixing: Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds to 5 minutes.

-

Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.

-

Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

Western Blot Analysis of Bcl-2 Family Proteins

The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).

Principle: Western blotting allows for the semi-quantitative analysis of specific protein expression levels. Changes in the ratio of pro- to anti-apoptotic Bcl-2 family proteins can indicate a shift towards apoptosis.

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.

Section 4: Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner. For dose-response and time-course experiments, graphical representations are highly effective. For endpoint assays, bar graphs with appropriate statistical analysis are recommended.

Table of Expected Outcomes:

| Assay | Expected Outcome with this compound Treatment | Interpretation |

| Annexin V/PI Staining | Increased percentage of Annexin V-positive cells | Induction of apoptosis |

| Caspase-3/7 Activity | Increased luminescence/fluorescence signal | Activation of executioner caspases |

| Western Blot | Decreased Bcl-2/Bax ratio | Shift towards a pro-apoptotic state |

Conclusion

The in-depth technical guide presented here provides a robust framework for the investigation of this compound-induced apoptosis in vitro. By employing a combination of these well-validated assays, researchers can gain valuable insights into the direct pro-apoptotic effects of this compound on cancer cells and elucidate the underlying molecular mechanisms. This knowledge is crucial for the continued development and optimization of this compound as a therapeutic agent in oncology.

References

- BenchChem. (n.d.).

Goserelin's Regulatory Role in the PI3K/AKT/FOXO1 Signaling Axis: A Technical Guide for Researchers

Abstract

Goserelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a cornerstone of endocrine therapy for hormone-sensitive malignancies, primarily by suppressing systemic gonadal hormone production.[1][2] However, emerging evidence reveals a more direct anti-neoplastic role for this compound at the cellular level, specifically through the modulation of critical intracellular signaling pathways. This technical guide provides an in-depth exploration of the mechanistic link between this compound and the Phosphatidylinositol 3-kinase (PI3K)/AKT/Forkhead box O1 (FOXO1) signaling axis. We will dissect the molecular interactions, provide field-proven experimental protocols for investigation, and present a framework for interpreting the data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally validate this compound's function as a direct modulator of cancer cell fate beyond its systemic hormonal effects.

Introduction to Core Components

This compound: A GnRH Agonist with Direct Anti-neoplastic Properties

This compound is a decapeptide GnRH agonist that, upon continuous administration, downregulates the pituitary-gonadal axis, leading to a state of medical castration.[1] This reduction in circulating estrogens and androgens is the primary mechanism for its efficacy in breast and prostate cancer.[3][4] However, GnRH receptors (GnRHR) are also expressed directly on the surface of various cancer cells, including epithelial ovarian cancer.[5][6] The engagement of these receptors by this compound can trigger intracellular signaling cascades that directly influence cell survival and apoptosis, independent of its systemic effects.

The PI3K/AKT/FOXO1 Pathway: A Central Regulator of Cell Fate

The PI3K/AKT/FOXO1 pathway is one of the most frequently dysregulated signaling networks in human cancer, serving as a critical mediator of cell proliferation, survival, and metabolism.[7][8][9][10]

-

PI3K (Phosphatidylinositol 3-kinase): Activated by upstream receptor tyrosine kinases, PI3K phosphorylates membrane inositides to generate second messengers that recruit and activate downstream effectors.[11]

-

AKT (Protein Kinase B): A serine/threonine kinase that is a primary effector of PI3K. Once activated via phosphorylation (p-AKT), it orchestrates a pro-survival, pro-proliferative cellular response.[8][12]

-

FOXO1 (Forkhead box protein O1): A member of the FOXO family of transcription factors, FOXO1 acts as a crucial downstream substrate of AKT.[12][13] In its active, non-phosphorylated state, FOXO1 translocates to the nucleus and drives the expression of genes involved in apoptosis (e.g., Fas Ligand, BIM, TRAIL) and cell cycle arrest.[12][14][15][16] Crucially, phosphorylation by active AKT sequesters FOXO1 in the cytoplasm, preventing its nuclear function and effectively silencing its tumor-suppressive activities.[13][17]

The Mechanistic Nexus: this compound's Modulation of PI3K/AKT/FOXO1

The Dominant Axis in Oncology: this compound-induced Inhibition of PI3K/AKT Signaling

Authoritative studies, particularly in epithelial ovarian cancer (EOC) models, have demonstrated that this compound exerts a pro-apoptotic effect by directly inhibiting the PI3K/AKT pathway.[5][6][18] Treatment of GnRHR-positive cancer cells with this compound leads to a measurable decrease in the activity of AKT, evidenced by reduced levels of phosphorylated AKT (p-AKT).[5][19] This inhibitory action is the lynchpin of this compound's direct effect on this pathway.

Consequence of AKT Inhibition: Activation and Nuclear Translocation of FOXO1

The this compound-mediated decrease in AKT activity has a direct and profound consequence for FOXO1. With reduced phosphorylation by AKT, FOXO1 is no longer sequestered in the cytoplasm.[5][17] This allows it to remain in the nucleus, where it can function as an active transcription factor.[20] Studies confirm that this compound treatment significantly enhances the expression and nuclear activity of FOXO1.[5][18]

Downstream Effects: FOXO1-Mediated Upregulation of Pro-Apoptotic Factors

Once active in the nucleus, FOXO1 binds to Forkhead Response Elements (FREs) in the promoter regions of its target genes. This transcriptional activation leads to the upregulation of key pro-apoptotic proteins, including members of the tumor necrosis factor (TNF) and TNF receptor superfamilies, such as Fas Ligand.[5][14][18] The increased expression of these "death genes" commits the cell to an apoptotic fate, providing a clear molecular endpoint for this compound's action.[15]

Caption: this compound's signaling cascade leading to apoptosis.

Experimental Validation: Methodologies and Protocols

A robust investigation into this pathway requires a multi-pronged approach to validate each key step of the proposed mechanism. The following workflow and protocols provide a self-validating system.

Experimental Workflow

The causality of this compound's effect can be established by systematically measuring changes in protein activation, and then using gene silencing to confirm that the downstream effector (FOXO1) is necessary for the final biological outcome (apoptosis).

Caption: A logical workflow for validating the pathway.

Protocol: Western Blotting for Pathway Component Analysis

This protocol allows for the direct visualization and quantification of changes in the phosphorylation state of AKT and the total expression of FOXO1.

-

Cell Lysis:

-

Culture GnRHR-positive cancer cells to 70-80% confluency and treat with this compound (e.g., 10⁻⁴ mol/l) or a vehicle control (PBS) for desired time points (e.g., 0, 24, 48, 72 hours).[5][19]

-

Wash cells twice with ice-cold PBS.

-